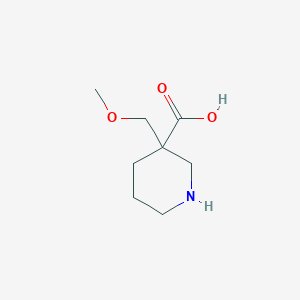

3-(Methoxymethyl)piperidine-3-carboxylic acid

Description

3-(Methoxymethyl)piperidine-3-carboxylic acid is a piperidine derivative characterized by a carboxylic acid group and a methoxymethyl substituent at the 3-position of the six-membered ring. The methoxymethyl group (-CH2OCH3) enhances lipophilicity compared to hydroxylated analogs while maintaining moderate polarity due to the ether linkage. Such structural features are critical in medicinal chemistry, where piperidine derivatives are often explored as bioactive scaffolds for targeting ion channels, enzymes, or receptors.

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-(methoxymethyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C8H15NO3/c1-12-6-8(7(10)11)3-2-4-9-5-8/h9H,2-6H2,1H3,(H,10,11) |

InChI Key |

XBAMEUGXJUVNBY-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(CCCNC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of 3-Piperidine Formylamine Hydrochloride

One established method involves starting from 3-piperidine formylamine hydrochloride, which contains the chiral center in the (S)-configuration. This precursor undergoes acid-catalyzed hydrolysis to yield the corresponding (S)-3-piperidine carboxylic acid salt, which is subsequently converted to the free acid form.

- Starting material: 3-piperidine formylamine hydrochloride with approximately 75% (S)-configuration.

- Reaction medium: Concentrated hydrochloric acid (28-35% w/w).

- Temperature: 60–65 °C.

- Reaction time: Approximately 3 hours until complete conversion, monitored by thin-layer chromatography.

- Molar ratio: Mass to volume ratio of formylamine hydrochloride to acid is about 1:4.

- Post-reaction processing: Cooling to 15–20 °C, stirring for 6 hours, filtration, and ethanol washing to isolate the acid salt.

- Conversion to free acid: Adjust pH to 6.5–7.5 using an alkali solution composed of potassium hydroxide and sodium hydroxide in methanol (mass ratio 1:4), added below 10 °C to prevent racemization.

- Purification: Concentration under reduced pressure below 30 °C, addition of methanol, filtration, and precipitation using ethanol or ethanol/petroleum ether (1:1 volume ratio) to obtain purified (S)-3-piperidine carboxylic acid.

This method avoids the need for chiral resolving agents and N-protection/deprotection steps, enhancing atom economy and reducing costs.

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Hydrolysis | 3-piperidine formylamine hydrochloride + HCl (28-35%), 60-65 °C, 3 h | Formation of (S)-3-piperidine carboxylic acid salt |

| Cooling & stirring | 15-20 °C, 6 h | Crystallization of acid salt |

| Filtration & washing | Ethanol rinse | Isolation of white solid with 99.6% ee |

| pH adjustment | Alkali solution (KOH/NaOH in methanol), <10 °C | Conversion to free acid, avoiding racemization |

| Purification | Concentration, methanol addition, precipitation with ethanol/petroleum ether | Refined (S)-3-piperidine carboxylic acid |

Catalytic Enantioselective Synthesis via Reductive Cross-Coupling and Hydrogenation

Recent advances have demonstrated the use of catalytic enantioselective cross-coupling of pyridine derivatives with boronic acids to access enantioenriched 3-substituted piperidines, including derivatives similar to 3-(methoxymethyl)piperidine-3-carboxylic acid.

- Catalysts: Palladium-based catalysts such as palladium-on-carbon or Wilkinson’s catalyst.

- Reaction type: Reductive Heck reaction followed by hydrogenation.

- Substrate scope: Pyridine derivatives functionalized at the 3-position.

- Post-reaction modification: NBS-mediated bromination in methanol to introduce methoxymethyl groups.

- Yields and enantioselectivity: Yields around 70-80% with enantiomeric excess (ee) values up to 96%.

- Deprotection: Carbamate protecting groups removed by aqueous potassium hydroxide in methanol under mild conditions.

This method is scalable and provides access to highly enantioenriched 3-substituted piperidines, including 3-(methoxymethyl)piperidine-3-carboxylic acid derivatives, with high stereochemical control.

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Cross-coupling | Pyridine + sp2 boronic acid, Pd catalyst, reductive Heck conditions | Formation of dihydropyridine intermediate |

| Bromination/Methoxylation | N-Bromosuccinimide (NBS) in methanol | Introduction of methoxymethyl group |

| Hydrogenation | Pd/C or Wilkinson’s catalyst, H2 atmosphere | Saturation of ring, formation of piperidine |

| Deprotection | Aqueous KOH in methanol | Removal of carbamate protecting group |

| Purification | Standard extraction and crystallization | Isolated enantioenriched product |

Analytical and Characterization Techniques

The synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR to confirm structure and stereochemistry.

- Infrared Spectroscopy (IR): Identification of functional groups such as carboxylic acid and methoxy.

- High-Resolution Mass Spectrometry (HRMS): Confirmation of molecular weight.

- Chiral High-Performance Liquid Chromatography (HPLC): Determination of enantiomeric excess.

- Melting Point Analysis: Purity assessment.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid Hydrolysis of Formylamine | 3-piperidine formylamine hydrochloride | Concentrated HCl, 60-65 °C; alkali pH adjustment | Simple, cost-effective, high atom economy | Requires chiral formylamine precursor |

| Catalytic Enantioselective Synthesis | Pyridine derivatives + boronic acids | Pd catalysts, reductive Heck, NBS, H2, KOH | High enantioselectivity, scalable | Multi-step, requires catalysts and protecting groups |

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halides (e.g., HCl, HBr) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(Methoxymethyl)piperidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(methoxymethyl)piperidine-3-carboxylic acid, highlighting differences in substituents, synthesis yields, and biological relevance:

Key Observations :

Synthetic Accessibility :

- Derivatives with simple N1-alkyl/aryl groups (e.g., rac-18b–f) exhibit yields ranging from 43% to 92%, influenced by steric hindrance and reaction conditions. The methoxymethyl group in the target compound may require specialized protection-deprotection strategies, similar to Boc-protected analogs.

- Bulky N1 substituents (e.g., 5i) often necessitate multi-step syntheses, reducing overall efficiency.

Physicochemical Properties :

- The methoxymethyl group confers moderate lipophilicity (logP ~1.5–2.0 estimated), intermediate between hydrophilic hydroxybutyl (rac-18b) and highly lipophilic trifluorophenyl (RPR260243) analogs.

- Carboxylic acid at C3 enhances water solubility at physiological pH, critical for bioavailability.

Biological Relevance: Piperidine-3-carboxylic acid derivatives are frequently modified to enhance target engagement. For example, RPR260243’s quinolinyl and trifluorophenyl groups enable selective hERG channel activation, while acetylated analogs (e.g., 1-Acetylpiperidine-3-carboxylic acid) are used in peptide backbone modifications.

Biological Activity

3-(Methoxymethyl)piperidine-3-carboxylic acid is a piperidine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a methoxymethyl group and a carboxylic acid functional group, which contribute to its interactions with various biological targets.

- Molecular Formula : C₁₁H₁₅NO₃

- Molar Mass : 173.21 g/mol

Biological Activities

Research indicates that 3-(Methoxymethyl)piperidine-3-carboxylic acid has demonstrated several biological activities, including:

- Enzyme Inhibition : The compound shows potential as an inhibitor or modulator of specific enzymes involved in disease processes such as cancer and neurological disorders .

- Receptor Interaction : It has been evaluated for its affinity towards certain receptors, suggesting possible therapeutic effects .

The compound's structural features allow it to interact with biological systems effectively. Studies have focused on assessing binding affinities and functional assays to determine its efficacy in modulating biological pathways relevant to various disease states. For instance, it may influence signaling pathways by acting on G-protein coupled receptors (GPCRs) or other relevant molecular targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(Methoxymethyl)piperidine-3-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid | Contains a tert-butoxycarbonyl protecting group | Enhanced stability during synthesis |

| 3-(Hydroxymethyl)piperidine-3-carboxylic acid | Hydroxymethyl group instead of methoxymethyl | Potentially different reactivity and solubility |

| 1-Methylpiperidine-2-carboxylic acid | Methyl substitution at the first position | Different pharmacological profile |

The unique combination of functional groups in 3-(Methoxymethyl)piperidine-3-carboxylic acid may confer distinct biological activities compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cancer Research : The compound has been investigated for its cytotoxic effects against various cancer cell lines, showing promising results that warrant further exploration in drug development .

- Neurological Applications : Its potential role in modulating neurotransmitter systems suggests applications in treating neurodegenerative diseases, although specific studies are still needed to elucidate these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.